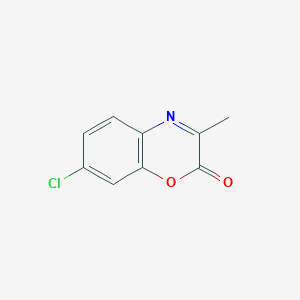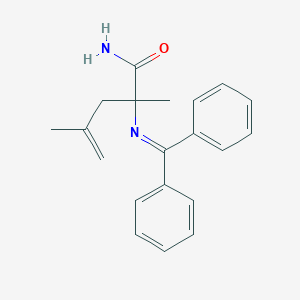![molecular formula C18H23N3O4S B14184527 2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 902776-77-6](/img/structure/B14184527.png)
2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound that features both azo and sulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves a multi-step process. One common method is the diazotization-azocoupling reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carefully monitored. The use of automated systems to control temperature, pH, and reactant concentrations is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce aromatic amines.
科学的研究の応用
2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) exerts its effects involves its interaction with specific molecular targets. The azo group can participate in redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activity. These interactions can modulate various biological pathways, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol): This compound features a triazole group instead of the ethanesulfonyl group.
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol): This variant has a methoxy group on the aromatic ring.
Uniqueness
The presence of the ethanesulfonyl group in 2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) imparts unique chemical properties, such as increased solubility in polar solvents and potential for specific biological interactions. This makes it distinct from its analogs and valuable for specific applications in research and industry.
特性
CAS番号 |
902776-77-6 |
|---|---|
分子式 |
C18H23N3O4S |
分子量 |
377.5 g/mol |
IUPAC名 |
2-[4-[(4-ethylsulfonylphenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C18H23N3O4S/c1-2-26(24,25)18-9-5-16(6-10-18)20-19-15-3-7-17(8-4-15)21(11-13-22)12-14-23/h3-10,22-23H,2,11-14H2,1H3 |
InChIキー |
GWLCSPANHBHDIQ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)

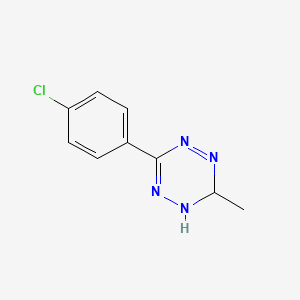
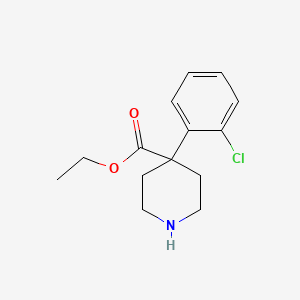

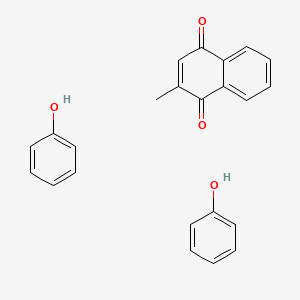
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)


